molecular formula C5H10N2O B1265611 2-Methylcyclopropane-1-carbohydrazide CAS No. 63884-38-8

2-Methylcyclopropane-1-carbohydrazide

Cat. No. B1265611
CAS RN: 63884-38-8
M. Wt: 114.15 g/mol
InChI Key: YJBPEAHLEMYMEC-UHFFFAOYSA-N
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Description

2-Methylcyclopropane-1-carbohydrazide is a compound of interest in the field of organic chemistry. It is closely related to other cyclopropane derivatives, which are known for their reactivity and potential in synthesizing various biologically active compounds.

Synthesis Analysis

The synthesis of 2-Methylcyclopropane-1-carbohydrazide and related compounds often involves the addition of carbene to a glycal, leading to divergent reactivity. This includes ring expansion and cleavage to branched carbohydrates (Harvey, Hewitt, Moore, & Somarathne, 2014). Additionally, methods for the synthesis of cyclopropyl carbocyclic nucleosides starting from methanohomoserine derivatives have been reported, showcasing the compound's versatility (Rifé & Ortuño, 1999).

Molecular Structure Analysis

The molecular structure of 2-Methylcyclopropane-1-carbohydrazide and related cyclopropane derivatives is characterized by their cyclopropane core. This structure is crucial in determining the compound's reactivity and subsequent chemical transformations.

Chemical Reactions and Properties

Cyclopropane derivatives, including 2-Methylcyclopropane-1-carbohydrazide, are involved in various chemical reactions. This includes cycloadditions with different π systems, which have been explored for the synthesis of carbocycles (Gao, Fu, & Yu, 2015).

Scientific Research Applications

Synthesis and Biological Evaluation

In a study by Boztaş et al. (2019), the synthesis of bromophenol derivatives with a cyclopropyl moiety, which includes structures related to 2-Methylcyclopropane-1-carbohydrazide, was examined. These derivatives were found to be effective inhibitors of certain enzymes, suggesting potential applications in the treatment of diseases like Alzheimer's and Parkinson's (Boztaş et al., 2019).

Enantioselective Chemoenzymatic Synthesis

Lugano et al. (1992) explored the enantioselective chemoenzymatic synthesis of 1-amino 2-methylcyclopropane carboxylic acids, indicating a methodological advancement in synthesizing compounds structurally similar to 2-Methylcyclopropane-1-carbohydrazide (Lugano et al., 1992).

Electrochemical Carbonylation

Yanilkin et al. (1996) conducted research on the electrochemical carbonylation of cyclopropane derivatives. This study potentially offers insights into chemical processes relevant to the modification or synthesis of compounds like 2-Methylcyclopropane-1-carbohydrazide (Yanilkin et al., 1996).

Thermal Rearrangements

Bozkaya and Özkan (2012) performed a theoretical investigation on the thermal rearrangements of 1-ethynyl-2-methylcyclopropane, which could provide valuable information on the stability and reactivity of related cyclopropane derivatives (Bozkaya & Özkan, 2012).

Antibacterial Candidates

Al-Wahaibi et al. (2020) synthesized two novel N′-heteroarylidene-1-carbohydrazide derivatives and explored their structural characteristics and antibacterial properties. This research demonstrates the potential of carbohydrazide derivatives in developing new antibacterial agents (Al-Wahaibi et al., 2020).

Safety And Hazards

The safety information for 2-Methylcyclopropane-1-carbohydrazide indicates that it has a GHS07 pictogram and a warning signal word . Specific hazard statements were not found in the search results.

properties

IUPAC Name

2-methylcyclopropane-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c1-3-2-4(3)5(8)7-6/h3-4H,2,6H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJBPEAHLEMYMEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90980685
Record name 2-Methylcyclopropane-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methylcyclopropane-1-carbohydrazide

CAS RN

63884-38-8
Record name Hydrazine, N-((2-methylcyclopropyl)carbonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063884388
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methylcyclopropane-1-carbohydrazonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90980685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylcyclopropane-1-carbohydrazide
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